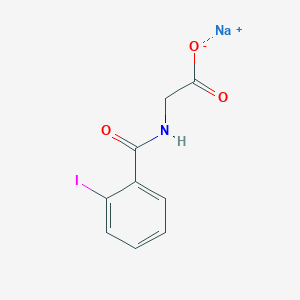

Sodium o-iodohippurate

Description

Conceptual Framework of Sodium o-Iodohippurate as a Research Probe

This compound, particularly its radiolabeled forms (such as with Iodine-123, Iodine-125, or Iodine-131), serves as a paramount example of a research probe in renal physiology. nih.govwikipedia.org Its utility is rooted in its close resemblance to para-aminohippuric acid (PAH), a substance that is nearly completely cleared from the blood by the kidneys in a single pass. wikipedia.orgsnmjournals.org This characteristic makes it an excellent agent for measuring effective renal plasma flow (ERPF), which is a crucial indicator of kidney health and function. portlandpress.comnih.gov

The core of its function as a research probe lies in its renal handling. After intravenous administration, this compound is efficiently extracted from the bloodstream by the proximal tubules of the nephrons, the functional units of the kidney. wikipedia.org This process is an active transport mechanism, meaning it requires energy and specific protein carriers. ru.nl A small fraction is also filtered by the glomeruli. Crucially, it is not significantly reabsorbed back into the bloodstream. wikipedia.org This efficient and unidirectional transport allows researchers to quantify the rate at which the kidneys can clear this substance from the plasma, providing a direct measure of ERPF.

The ability to label this compound with gamma-emitting isotopes of iodine allows for non-invasive imaging and quantification of renal function. wikipedia.orgnih.gov This has been instrumental in the development of techniques like radionuclide renography, which provides dynamic information about individual kidney perfusion, uptake, and excretion. portlandpress.comnih.gov

Fundamental Contributions to Renal Physiology Research Methodologies

The introduction of this compound into research has profoundly impacted the methodologies used to study renal physiology. Its application has led to a more refined understanding of several key renal processes:

Measurement of Effective Renal Plasma Flow (ERPF): The clearance of this compound is considered the gold standard for estimating ERPF. nih.gov This has been fundamental in a vast number of research studies investigating the effects of various physiological and pathological conditions on renal blood flow. For instance, studies have utilized this method to explore the renal hemodynamics in conditions like hypertension and diabetes. portlandpress.comphysiology.org

Assessment of Tubular Secretory Function: Because the majority of this compound is actively secreted by the renal tubules, its clearance provides a direct measure of tubular secretory capacity. wikipedia.org This has been vital in studying the mechanisms of drug transport and competition for these transporters in the kidneys. ru.nl

Investigation of Renal Pathophysiology: Researchers have employed this compound to investigate a wide array of kidney diseases. In studies of essential hypertension, abnormalities in the renal transport of this compound have been observed, indicating potential non-uniformity in nephron function. portlandpress.comnih.gov It has also been used to assess renal function in the context of major renal artery occlusion, renal vein thrombosis, and kidney transplant rejection. snmjournals.org

The following table summarizes key research findings where this compound was utilized:

| Research Area | Key Finding | Reference |

| Renal Clearance | The renal clearance of 123I-o-iodohippurate (OIH) was found to be 556 +/- 46 ml/min/1.73 m2 in normal male volunteers. | researchgate.net |

| Hypertension | In a study of 312 hypertensive patients, 10% showed an abnormal transport of sodium o-[131I]iodohippurate, suggesting non-uniform nephron function. | portlandpress.com |

| Diabetes | In a study on diabetic rats, [125I]iodohippurate was used to assess renal plasma flow to investigate changes in the glomerular filtration barrier. | physiology.org |

| Drug Delivery | Intrarenal infusion of 125I OIH in rats demonstrated a significant reduction in systemic concentration compared to systemic infusion, highlighting its utility in targeted drug delivery studies. | nih.gov |

Structure

2D Structure

Properties

CAS No. |

133-17-5 |

|---|---|

Molecular Formula |

C9H8INNaO3 |

Molecular Weight |

328.06 g/mol |

IUPAC Name |

sodium;2-[(2-iodobenzoyl)amino]acetate |

InChI |

InChI=1S/C9H8INO3.Na/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13;/h1-4H,5H2,(H,11,14)(H,12,13); |

InChI Key |

XQBPSPHCFFEPOI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+] |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+] |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)O)I.[Na] |

Other CAS No. |

133-17-5 |

Synonyms |

Acid, Iodohippuric I Hippuran I OIH I-Hippuran I-OIH Iodobenzoylglycine Iodohippurate, Sodium Iodohippuric Acid o-Iodohippurate, Sodium ortho Iodohippurate ortho-Iodohippurate Orthoiodohippurate Radio Hippuran Radio-Hippuran RadioHippuran Sodium Iodohippurate Sodium o Iodohippurate Sodium o-Iodohippurate |

Origin of Product |

United States |

Synthetic Methodologies and Radiolabeling Approaches of Sodium O Iodohippurate

Precursor Synthesis Pathways for 2-Iodohippuric Acid

The foundational step in producing sodium o-iodohippurate is the synthesis of its precursor, 2-iodohippuric acid. This is typically achieved through the acylation of glycine (B1666218) with a derivative of 2-iodobenzoic acid.

While direct halogenation of hippuric acid can be challenging to control for the specific synthesis of the ortho-iodo isomer, the more common and effective approach involves starting with an already iodinated precursor. The synthesis of hippuric acid itself is a well-established process involving the acylation of glycine with benzoyl chloride, a reaction known as the Schotten-Baumann reaction. For the synthesis of 2-iodohippuric acid, a similar strategy is employed, but starting with 2-iodobenzoyl chloride and glycine. This method ensures the iodine atom is in the desired ortho position on the benzene (B151609) ring.

The general reaction can be summarized as follows:

2-Iodobenzoyl chloride + Glycine → 2-Iodohippuric acid + Hydrochloric acid

This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), to neutralize the hydrochloric acid produced. The use of greener bases like potassium carbonate has also been explored to create more environmentally friendly protocols.

Once 2-iodohippuric acid is synthesized, it is converted to its sodium salt, this compound, to enhance its solubility in aqueous solutions for administration. This is a straightforward acid-base neutralization reaction. 2-iodohippuric acid is treated with an equimolar amount of a sodium-containing base, such as sodium hydroxide or sodium bicarbonate. The reaction results in the formation of the sodium salt and water.

The reaction is as follows:

2-Iodohippuric acid + Sodium Hydroxide → this compound + Water

The resulting this compound is then typically purified and prepared as a sterile solution for its intended applications.

Radioiodination Techniques for Isotopic Labeling of o-Iodohippurate

The utility of this compound in nuclear medicine relies on its labeling with a radioactive isotope of iodine, such as Iodine-123 (¹²³I), Iodine-125 (¹²⁵I), or Iodine-131 (¹³¹I).

A primary method for radioiodination is the direct isotopic exchange reaction. This process involves heating non-radioactive this compound with a solution of radioactive sodium iodide (Na*I). In this reaction, the stable iodine-127 atom on the o-iodohippurate molecule is exchanged for a radioactive iodine isotope.

This exchange is often facilitated by a molten medium, such as ammonium (B1175870) acetate, and can be catalyzed by the presence of copper salts. The reaction proceeds via a nucleophilic second-order substitution mechanism. Pivalic acid has also been investigated as an effective exchange medium for this type of radioiodination.

The efficiency of the radiolabeling process is influenced by several factors, including temperature, pH, reaction time, and the concentration of reactants and catalysts. Research has focused on optimizing these conditions to maximize the radiochemical yield and purity of the final product.

For instance, studies have shown that the isotopic exchange reaction for o-iodohippuric acid occurs more rapidly than for its meta and para isomers. The optimal pH for the reaction mixture is typically around 5. By carefully controlling these parameters, radiochemical purities greater than 95% can be achieved. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are common techniques used to determine the radiochemical purity of the labeled product.

Table 1: Factors Affecting Radiolabeling Efficiency

| Parameter | Optimal Condition/Effect |

| Temperature | Elevated temperatures are generally required to facilitate the exchange reaction. |

| pH | An acidic to neutral pH, often around 5, is typically optimal for the reaction. |

| Catalyst | The presence of copper salts can catalyze the isotopic exchange reaction. |

| Reaction Time | Sufficient time is needed for the exchange to reach equilibrium, but prolonged times can lead to degradation. |

| Purity of Reactants | High purity of both the o-iodohippurate and the radioiodine is crucial for a high-yield reaction. |

To simplify the preparation of radioiodinated o-iodohippurate for research and clinical use, ready-to-use kits have been developed. These kits typically contain all the necessary non-radioactive ingredients, including this compound, buffers, and any necessary catalysts, in a sterile, lyophilized form.

The user simply adds the radioactive sodium iodide solution to the kit vial, and the labeling reaction proceeds under specified conditions, often with gentle heating. This approach streamlines the process, reduces the potential for error, and minimizes radiation exposure to the operator. The development of these kits has been instrumental in making radioiodinated o-iodohippurate more widely accessible for renal imaging and function studies.

Derivatization Strategies for Modified o-Iodohippurate Analogues

The chemical structure of this compound offers several sites for modification to develop analogues with altered properties. These derivatization strategies are primarily aimed at introducing alternative radioisotopes, improving pharmacokinetic profiles, or enabling targeted drug delivery to the kidneys. Research in this area has explored modifications of the aromatic ring, the glycine linker, and the carboxyl group.

A significant area of investigation has been the modification of the aromatic ring to incorporate different radionuclides, particularly for use in Positron Emission Tomography (PET). A notable example is the development of p-[18F]fluorohippurate ([18F]PFH), an analogue of p-aminohippuric acid, which is a benchmark for the measurement of effective renal plasma flow. nih.govsemanticscholar.orgsnmjournals.org The synthesis of [18F]PFH involves the reaction of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) with glycine. nih.gov Preclinical studies in rats have demonstrated that [18F]PFH undergoes rapid clearance from the plasma and is excreted intact in the urine, highlighting its potential as a valuable agent for renal PET imaging. nih.govsemanticscholar.orgsnmjournals.org

Another sophisticated derivatization strategy involves the conjugation of hippuric acid derivatives with cleavable linkers. nih.govcalvin.eduwikimedia.org This approach is designed to reduce the retention of radioactivity in the kidneys, a critical consideration for radiopharmaceutical development. The underlying principle is the attachment of the radiolabeled hippurate moiety to a larger targeting molecule, such as an antibody fragment, through a linker that is susceptible to cleavage by enzymes located on the brush border of the proximal renal tubules. nih.govcalvin.eduwikimedia.org Once the conjugate reaches the kidneys, the linker is cleaved, releasing the small, radiolabeled hippuric acid metabolite which is then rapidly eliminated in the urine. This reduces the radiation dose to the renal tissue. Linker sequences such as Gly-Tyr-Lys (GYK) and Met-Val-Lys (MVK) have been investigated for this purpose. wikimedia.org

The concept of prodrugs is another avenue for the derivatization of molecules for kidney-specific applications. nih.govresearchgate.netfrontiersin.orgnih.gov This strategy involves chemically modifying a pharmacologically active agent to render it temporarily inactive. The inactive prodrug is designed to be transported to the kidneys, where it is then converted to the active drug by local enzymes. While this approach is more broadly applied in therapeutics, the principles can be extended to the design of modified hippurate analogues for targeted delivery. For example, a hippurate-based structure could be used as a carrier to deliver a therapeutic agent specifically to the renal tubules, thereby enhancing its efficacy and minimizing systemic toxicity. nih.govresearchgate.netfrontiersin.orgnih.gov

The following table provides a summary of the key derivatization strategies that have been explored for modifying the hippurate scaffold.

| Derivatization Strategy | Molecular Target | Objective | Example Analogue or Concept | Key Research Findings |

|---|---|---|---|---|

| Aromatic Ring Modification | Benzene Ring | Incorporate alternative radionuclides for different imaging modalities (e.g., PET). | p-[18F]fluorohippurate ([18F]PFH) | Demonstrates rapid renal clearance and is excreted unchanged, making it a promising candidate for PET-based renal function assessment. nih.govsemanticscholar.orgsnmjournals.org |

| Cleavable Linker Conjugation | Carboxyl Group | Decrease renal retention of radiolabeled compounds. | Hippuric acid derivative attached to a targeting molecule via a Gly-Tyr-Lys (GYK) or Met-Val-Lys (MVK) linker. | The linker is cleaved by renal brush border enzymes, facilitating the rapid urinary excretion of the radiolabeled metabolite. wikimedia.org |

| Prodrug Formulation | Carboxyl Group | Achieve targeted drug delivery to the kidneys. | Conjugation of a therapeutic agent to a carrier that is selectively processed by renal enzymes. | The inactive prodrug is converted to its active form in the kidneys, which can enhance therapeutic outcomes and reduce systemic side effects. nih.govresearchgate.netfrontiersin.orgnih.gov |

Mechanistic Investigations of Sodium O Iodohippurate Biological Interactions

Elucidation of Renal Transport Dynamics for o-Iodohippurate

The renal clearance of o-iodohippurate is a rapid and efficient process, primarily dictated by its interaction with specialized transport systems within the nephron. The dynamics of this transport are a key determinant of its utility in measuring effective renal plasma flow.

Mechanism of Tubular Secretion in Kidney Models

The primary mechanism for the elimination of o-iodohippurate from the bloodstream is active tubular secretion, accounting for approximately 80% of its total renal clearance, with the remaining 20% being cleared by glomerular filtration. nih.govresearchgate.net This process occurs in the proximal tubules of the kidneys, where the compound is transported from the peritubular capillaries into the tubular fluid. The efficiency of this secretion is highlighted by the fact that in individuals with normal renal function, about 85% of an intravenously administered dose of o-iodohippurate can be found in the urine within 30 minutes. researchgate.net

The secretory process is an active transport mechanism, meaning it requires energy to move the molecule against its concentration gradient. This active secretion is characteristic of a class of compounds known as organic anions, for which the kidney possesses highly efficient transport systems.

Characterization of Organic Anion Transporter (OAT) Interactions

The tubular secretion of o-iodohippurate is mediated by a family of proteins known as Organic Anion Transporters (OATs). These transporters are located on the basolateral membrane of the proximal tubule cells and are responsible for the uptake of organic anions from the blood.

Research has identified Organic Anion Transporter 1 (OAT1), encoded by the gene SLC22A6, as a key player in the renal uptake of o-iodohippurate. The interaction of o-iodohippurate with OAT1 is competitively inhibited by probenecid (B1678239), a classic inhibitor of OATs. nih.govnih.gov This inhibition demonstrates that o-iodohippurate is a substrate for this transporter. Probenecid acts by competing with other organic anions for the binding sites on OAT1, thereby reducing their transport into the tubular cells. nih.gov

While direct kinetic studies determining the specific Michaelis-Menten constant (Km) or inhibition constant (Ki) of o-iodohippurate for OAT1 are not extensively detailed in the available literature, the pronounced inhibitory effect of probenecid confirms a significant interaction. The potency of inhibitors against OAT1 can be quantified by their IC50 values, which represent the concentration of an inhibitor required to reduce the transport of a substrate by 50%. For instance, the IC50 of probenecid against the transport of p-aminohippurate (B12120003) (a compound structurally similar to o-iodohippurate) by OAT1 has been measured, providing an indirect measure of the transporter's affinity for such substrates. researchgate.net

| Inhibitor | Transporter | Effect on o-Iodohippurate Transport |

| Probenecid | OAT1 | Competitive Inhibition |

The transport of organic anions by OAT1 is a tertiary active transport process, which is indirectly dependent on the sodium gradient maintained across the cell membrane. solvobiotech.com The process begins with the sodium-potassium ATPase pump (Na+/K+-ATPase) on the basolateral membrane, which actively transports sodium ions out of the cell, creating a low intracellular sodium concentration. solvobiotech.com

This low intracellular sodium concentration drives the uptake of dicarboxylates (such as alpha-ketoglutarate) into the cell via a sodium-dicarboxylate cotransporter (NaDC). The subsequent efflux of these intracellular dicarboxylates out of the cell by OAT1 is then coupled with the influx of organic anions like o-iodohippurate against their concentration gradient. solvobiotech.com Therefore, the efficient functioning of the sodium-dependent transport systems is crucial for the effective tubular secretion of o-iodohippurate.

Pharmacokinetic Modeling in Preclinical Animal Models

To better understand the in vivo behavior of o-iodohippurate, its pharmacokinetic properties have been studied in various preclinical animal models. These studies often involve the use of mathematical models to describe the distribution and elimination of the compound in the body over time.

Compartmental Analysis of o-Iodohippurate Distribution and Clearance

The pharmacokinetics of o-iodohippurate are well-described by a two-compartment model. nih.gov This model conceptualizes the body as consisting of a central compartment and a peripheral compartment.

Central Compartment: This compartment includes the plasma and highly perfused organs where the drug distributes rapidly.

Peripheral Compartment: This compartment comprises tissues where the drug distributes more slowly.

Following intravenous administration, the plasma concentration of o-iodohippurate exhibits a biphasic decline. The initial rapid decline (alpha phase) represents the distribution of the drug from the central to the peripheral compartment, as well as its elimination from the body. The subsequent slower decline (beta phase) primarily reflects the elimination of the drug from the central compartment after a pseudo-equilibrium of distribution has been established.

While specific pharmacokinetic parameters can vary between species, studies in rats have been used to characterize the distribution and clearance of various compounds using a two-compartment model. For instance, in a study evaluating a different compound in rats, the following parameters were determined, which are analogous to those that would be calculated for o-iodohippurate:

| Pharmacokinetic Parameter | Description |

| Vc | Volume of the central compartment |

| Vp | Volume of the peripheral compartment |

| k10 | First-order elimination rate constant from the central compartment |

| k12 | First-order rate constant for transfer from the central to the peripheral compartment |

| k21 | First-order rate constant for transfer from the peripheral to the central compartment |

These parameters are crucial for quantitatively describing the processes of distribution and elimination of o-iodohippurate and for understanding how various physiological and pathological conditions might affect its pharmacokinetics.

Exploration of Non-Renal Biological System Interactions

Sodium o-iodohippurate is predominantly recognized for its rapid and efficient interaction with the renal system, making it a key agent for diagnostic imaging of the kidneys. wikipedia.org Its biological interactions are overwhelmingly characterized by renal uptake and excretion. richtlijnendatabase.nlrichtlijnendatabase.nl Consequently, dedicated research into the mechanistic interactions of this compound with non-renal biological systems is notably limited. The compound's pharmacokinetic profile, which favors swift elimination through the kidneys, inherently minimizes its contact time and potential for significant engagement with other organ systems. wikipedia.org

Following intravenous administration, this compound is quickly processed by the renal system. richtlijnendatabase.nlrichtlijnendatabase.nl In individuals with normal kidney function, a substantial portion of the compound is excreted in the urine within 30 minutes of injection. wikipedia.org This rapid clearance is primarily facilitated by tubular secretion, which accounts for approximately 80% of its elimination, with the remaining 20% cleared by glomerular filtration. richtlijnendatabase.nlrichtlijnendatabase.nl

While direct, significant interactions with non-renal systems are not its primary characteristic, some secondary interactions and biodistribution patterns have been noted, particularly in cases of impaired renal function.

Hepatobiliary System Interaction

Under normal physiological conditions, the involvement of the hepatobiliary system in the clearance of this compound is minimal, accounting for less than 0.4% of its excretion. richtlijnendatabase.nlrichtlijnendatabase.nl However, in instances of severe renal impairment, the body compensates by increasing hepatobiliary excretion, which can rise to as much as 5%. richtlijnendatabase.nlrichtlijnendatabase.nl This indicates that while the liver is not the primary route of elimination, it possesses a secondary, compensatory mechanism for clearing the compound from the bloodstream when the kidneys are unable to perform this function efficiently. This suggests an interaction with hepatic transport proteins, although the specific transporters involved have not been extensively characterized.

Plasma Protein and Erythrocyte Binding

Once in the bloodstream, this compound exhibits reversible binding to plasma proteins and erythrocytes. richtlijnendatabase.nl Approximately 70% of the compound binds to plasma proteins, while about 30% is loosely associated with red blood cells. richtlijnendatabase.nl This binding is a crucial aspect of its pharmacokinetics, as it influences the compound's distribution and availability for renal clearance. The reversible nature of this binding ensures that the compound can be readily released to be taken up by the renal tubules for excretion.

Data on Non-Renal Interactions

Detailed mechanistic studies on the interaction of this compound with specific non-renal cellular or molecular targets are scarce. The available data primarily focuses on its distribution and elimination pathways, which are dominated by renal processes. The table below summarizes the known distribution and minor excretion pathways outside of the renal system.

| Biological Component | Nature of Interaction | Percentage of Compound Involved (Approx.) | Physiological Condition |

| Plasma Proteins | Reversible Binding | 70% | Normal |

| Erythrocytes | Loose Association | 30% | Normal |

| Hepatobiliary System | Excretion | < 0.4% | Normal Renal Function |

| Hepatobiliary System | Excretion | up to 5% | Severe Renal Impairment |

This table illustrates the known distribution and minor non-renal excretion pathways of this compound based on available pharmacokinetic data.

Further research is required to elucidate any potential subtle or transient interactions that this compound may have with other biological systems, particularly at the molecular level. However, based on current knowledge, its biological interactions remain almost exclusively within the domain of the renal system.

Analytical and Characterization Research Methodologies for Sodium O Iodohippurate

High-Resolution Chromatographic Techniques for Purity and Identity

Chromatography is a fundamental analytical technique for separating and quantifying the components of a mixture. escopharma.com For Sodium o-iodohippurate, high-resolution chromatographic methods are essential for determining its purity and confirming its identity by separating it from potential impurities, such as free iodide and other related compounds. drugfuture.com

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the quantitative analysis of pharmaceutical compounds due to its high resolution, sensitivity, and speed. nih.gov In the analysis of this compound, reversed-phase HPLC is frequently employed to separate the active compound from its potential radiochemical and chemical impurities.

A developed HPLC method for the determination of the radiochemical purity of Iodohippuric Acid ([¹²³I]IHA) utilizes a reversed-phase column to separate the main compound from impurities like iodide (¹²³I⁻) and iodobenzoic acid ([¹²³I]IBA). drugfuture.com The separation is influenced by the pH of the mobile phase. Optimal separation can be achieved with an eluent composed of a mixture of methanol (B129727) and 0.1 M acetic acid (30:70), with the pH adjusted to 4.0 using sodium hydroxide (B78521). drugfuture.com To ensure the effective recovery of the iodide peak, the inclusion of sodium iodide in the eluent is necessary. drugfuture.com This method has demonstrated high precision, with a coefficient of variation of 0.1% for repeated analyses. drugfuture.com

Interactive Data Table: HPLC Parameters for this compound Analysis

| Parameter | Value | Reference |

| Mobile Phase | Methanol: 0.1 M Acetic Acid (30:70) | drugfuture.com |

| pH | 4.0 (adjusted with NaOH) | drugfuture.com |

| Additive | Sodium Iodide (1 mg/100 ml) | drugfuture.com |

| Analysis Time | 4 minutes per sample | drugfuture.com |

| Recovery of ¹²³I-IHA | 100.2% (s.d. 2.1) | drugfuture.com |

| Recovery of ¹²³I⁻ | 100.6% (s.d. 1.3) | drugfuture.com |

| Recovery of ¹²³I-IBA | 98.1% (s.d. 1.2) | drugfuture.com |

Paper chromatography is a classic and effective technique for the separation and identification of radiochemical impurities in radiopharmaceuticals like ¹³¹I-Hippuran. escopharma.comsnmjournals.org This method relies on the differential partitioning of compounds between a stationary phase (the paper) and a mobile phase (the solvent).

A study on the radioactive contaminants of ¹³¹I-Hippuran found that a solvent system of benzene (B151609), acetic acid, and water in a 2:2:1 ratio was optimal for separating the desired compound from impurities such as o-iodobenzoic acid (OIB) and sodium iodide. snmjournals.org The migration of each compound is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Interactive Data Table: Rf Values of ¹³¹I-Hippuran and Impurities in Paper Chromatography

| Compound | Solvent System | Rf Value | Reference |

| ¹³¹I-o-iodohippuran (OIH) | Benzene:Acetic Acid:Water (2:2:1) | 0.48 - 0.52 | snmjournals.org |

| ¹³¹I-o-iodobenzoic acid (OIB) | Benzene:Acetic Acid:Water (2:2:1) | 0.88 - 0.92 | snmjournals.org |

| ¹³¹I-iodide | Benzene:Acetic Acid:Water (2:2:1) | 0.00 - 0.05 | snmjournals.org |

Electrophoretic Separations for Radiochemical Purity Assessment

Electrophoretic techniques separate molecules based on their charge and size when subjected to an electric field. wikipedia.org These methods are valuable for assessing the radiochemical purity of compounds like this compound. High-voltage paper electrophoresis (HVPE) and capillary electrophoresis (CE) are two such techniques.

High-voltage electrophoresis has been utilized in the study of the radiochemical purity of ¹³¹I-sodium o-iodohippurate. researchgate.net Paper electrophoresis is also a cited method for ascertaining the radiochemical purity of I-131 labelled Hippuran. iaea.org Capillary electrophoresis, in particular, offers high resolution and rapid analysis times, making it a suitable alternative to HPLC for impurity profiling of drugs. nih.govwikipedia.org While specific protocols for this compound are not extensively detailed in the provided search results, the general principles of these techniques allow for the separation of the negatively charged iodohippurate ion from potential cationic or neutral impurities.

Spectrometric Methods for Isotopic Verification and Quantification

Spectrometric methods are used to measure the interaction of electromagnetic radiation with a sample, providing information about its identity and quantity. For radiolabeled this compound, gamma-ray spectrometry is essential for isotopic verification.

The radionuclidic identification of Iodohippurate Sodium I 123 Injection is confirmed by its gamma-ray spectrum, which should be identical to that of a known pure I 123 specimen. drugfuture.com A key characteristic is the presence of a major photopeak at an energy of 159 keV. drugfuture.com

UV-Visible spectrophotometry can also be employed, although specific data for this compound is not prevalent in the search results. However, the UV spectrum of potential impurities like sodium iodide is known, with an absorption maximum around 228 nm. sielc.com This can be useful in detecting the presence of free iodide as an impurity.

Advanced Techniques for Total Compound Determination in Research Samples

The determination of the total amount of this compound in research samples requires highly accurate and precise analytical methods. High-Performance Liquid Chromatography (HPLC), as detailed in section 4.1.1, stands out as a primary advanced technique for this purpose. Its ability to provide quantitative data with high sensitivity and reproducibility makes it the method of choice in many research and quality control settings. nih.gov

Quantitative analysis of the I-131 this compound renogram has been used to assess renal function, where the concentration of the compound over time is a critical parameter. auajournals.org While this application is more physiological, it underscores the importance of accurate quantification of the compound. The combination of chromatographic separation with sensitive detection methods, such as a radioactivity detector for radiolabeled compounds, allows for the precise determination of the total compound concentration in a sample. drugfuture.com

Comparative Research Paradigms Involving Sodium O Iodohippurate

Comparative Renal Clearance and Transport Studies with Technetium-99m Mercaptoacetyltriglycine (99mTc-MAG3)

A significant body of research has been dedicated to comparing sodium o-iodohippurate, traditionally labeled with iodine isotopes (¹²³I or ¹³¹I), with Technetium-99m mercaptoacetyltriglycine (⁹⁹ᵐTc-MAG3). These studies are pivotal in delineating the relative merits and kinetic behaviors of these two key radiopharmaceuticals.

Studies utilizing isolated perfused organ systems, such as the rat kidney, offer a controlled environment to dissect the renal handling of different compounds without the influence of systemic physiological variables. A direct comparison of ⁹⁹ᵐTc-MAG3 and ¹³¹I-o-iodohippurate (OIH) in a perfused rat kidney model revealed significant differences in their elimination kinetics. nih.govresearchgate.net

Further analysis in the perfused kidney model demonstrated that both compounds are predominantly eliminated via tubular secretion, with this pathway accounting for 97% of ⁹⁹ᵐTc-MAG3 excretion and 95% of OIH excretion. nih.govresearchgate.net Both agents also exhibited considerable binding to proteins within the perfusate. nih.govresearchgate.net

Comparative Excretion Kinetics of this compound and ⁹⁹ᵐTc-MAG3 in Perfused Rat Kidney

| Parameter | ¹³¹I-o-Iodohippurate (OIH) | ⁹⁹ᵐTc-MAG3 |

|---|---|---|

| Renal Clearance Stability (Bolus) | Rapidly decreasing | Relatively stable |

| OIH/⁹⁹ᵐTc-MAG3 Renal Clearance Ratio | 2.47 | |

| Contribution of Tubular Secretion to Excretion | 95% | 97% |

The renal excretion of both this compound and ⁹⁹ᵐTc-MAG3 is heavily reliant on organic anion transporters (OATs) located on the basolateral membrane of proximal tubule cells. While direct comparative studies on substrate specificity in cellular models are limited, research on individual transporter characteristics allows for an inferential comparison.

Both OIH and ⁹⁹ᵐTc-MAG3 are known substrates for OAT1 and OAT3. However, these transporters exhibit distinct preferences for the molecular properties of their substrates. OAT1 generally favors smaller, less complex molecules, while OAT3 tends to interact with larger, more complex compounds that may have more ring structures and chiral centers. nih.gov Given the structural differences between the relatively simple o-iodohippurate molecule and the more complex metal-chelate structure of ⁹⁹ᵐTc-MAG3, it is plausible that their relative affinities for OAT1 and OAT3 differ.

Research has shown that while there is significant overlap in the substrates for OAT1 and OAT3, they are not redundant. nih.gov Subtle structural modifications can lead to marked differences in transport efficiency by each transporter. nih.gov For instance, studies examining congeners of a heavy metal chelator revealed that minor changes in molecular structure could dramatically alter the inhibitory potency against OAT1 versus OAT3. nih.gov This highlights the high degree of selectivity within the substrate-binding regions of these transporters. While both OIH and ⁹⁹ᵐTc-MAG3 are efficiently transported, their interaction profiles with the spectrum of renal organic anion transporters are likely distinct, a factor that could contribute to the observed differences in their clearance rates.

Benchmarking Against Other Renal Function Probes (e.g., p-Aminohippuric Acid, Iothalamate)

To contextualize the utility of this compound, it is often benchmarked against other established renal function probes. The most notable comparator is p-aminohippuric acid (PAH), the historical gold standard for measuring effective renal plasma flow (ERPF). Both OIH and PAH are actively secreted by the proximal tubules. osti.gov In a canine model, the extraction ratio of OIH was found to be approximately 86-88% of that of PAH. osti.gov This high extraction efficiency solidifies the role of OIH as a reliable agent for ERPF estimation.

Another class of renal function probes includes agents that are primarily cleared by glomerular filtration, such as iothalamate. Iothalamate clearance is a well-established method for measuring glomerular filtration rate (GFR). nih.gov A direct comparison between this compound and iothalamate in research paradigms highlights their distinct and complementary roles in renal physiology research. While OIH assesses tubular secretion and ERPF, iothalamate evaluates the filtration function of the glomeruli. Using these probes in parallel allows for a comprehensive assessment of both major aspects of renal function.

Comparison of this compound with Other Renal Probes

| Probe | Primary Mechanism of Renal Clearance | Primary Parameter Measured | Comparative Note |

|---|---|---|---|

| This compound | Tubular Secretion and Glomerular Filtration | Effective Renal Plasma Flow (ERPF) | Extraction ratio is ~86-88% of PAH. osti.gov |

| p-Aminohippuric Acid (PAH) | Tubular Secretion and Glomerular Filtration | Effective Renal Plasma Flow (ERPF) | Historical gold standard for ERPF measurement. |

| Iothalamate | Glomerular Filtration | Glomerular Filtration Rate (GFR) | Measures a different aspect of renal function compared to OIH. nih.gov |

Comparative Analysis of Different Radioiodine Isotopes (e.g., Iodine-123 vs. Iodine-131) in Research Models

The choice of radioiodine isotope for labeling o-iodohippurate has significant implications for imaging quality and radiation dosimetry in research models. The two most commonly used isotopes are Iodine-123 (¹²³I) and Iodine-131 (¹³¹I).

¹²³I is favored for its superior imaging characteristics. It emits a 159 keV gamma-ray, which is ideal for modern scintillation cameras, and has a relatively short half-life of 13.3 hours. nih.gov In contrast, ¹³¹I has a longer half-life of 8.06 days and emits higher energy gamma photons (364 keV), which can lead to poorer image resolution due to collimator penetration. nih.gov Studies have shown that ¹²³I provides a significantly higher photon yield per administered activity, resulting in images of better quality. osti.gov Phantom studies have confirmed that ¹²³I allows for a more accurate measurement of activity in individual kidneys compared to ¹³¹I. nih.gov

In animal models, the clearance values for ¹²³I-OIH and ¹³¹I-OIH have been shown to be almost identical, confirming that the choice of isotope does not alter the biological handling of the compound. osti.gov However, the lower radiation dose associated with ¹²³I makes it a more suitable choice for many research applications, particularly in longitudinal studies or when working with smaller animals. The radiotoxicity of different iodine isotopes is also a consideration in research models. Auger electron emitters like ¹²³I can have significant cellular toxicity if they are localized within the cell nucleus, a factor that is important in the design of radiopharmaceuticals for therapeutic applications but less so for a rapidly cleared agent like OIH.

Physical and Imaging Characteristics of ¹²³I vs. ¹³¹I for Labeling o-Iodohippurate

| Characteristic | Iodine-123 (¹²³I) | Iodine-131 (¹³¹I) |

|---|---|---|

| Half-life | 13.3 hours nih.gov | 8.06 days nih.gov |

| Principal Photon Energy | 159 keV nih.gov | 364 keV nih.gov |

| Imaging Quality | Superior, higher photon yield osti.gov | Lower resolution due to collimator penetration nih.gov |

| Radiation Dose | Lower | Higher |

| Renal Clearance of OIH | Identical to ¹³¹I-OIH in animal models osti.gov | Identical to ¹²³I-OIH in animal models osti.gov |

Stability and Degradation Studies in Sodium O Iodohippurate Research Applications

Investigation of Autoradiolytic Decomposition Mechanisms

The primary mechanism of degradation for radiolabeled Sodium o-iodohippurate is autoradiolysis. This process involves the decomposition of the compound due to the energy released by its own radioactive decay. Self-irradiation of solutions containing radioiodinated hippurate can cause the cleavage of the carbon-iodine bond, leading to the release of free radioiodide. snmjournals.org This radiolytic decomposition is a significant concern for radiopharmaceuticals, as the accumulation of radiochemical impurities can affect the quality and performance of the product. researchgate.net

The rate of autoradiolytic decomposition is directly influenced by the radioactivity concentration of the this compound solution. Solutions with a high specific activity are more prone to degradation. snmjournals.org The increased radioactive emissions in a concentrated solution lead to a greater energy deposition within the sample, accelerating the breakdown of the parent compound and the formation of free iodide-131. snmjournals.org The preparation of lower activity doses can be challenging due to the high radioactivity concentration of the bulk product, which necessitates dilution to mitigate these effects and facilitate handling. nih.govresearchgate.net

Kinetic Studies of Chemical Degradation under Varying Environmental Conditions

Kinetic studies have been conducted to evaluate the decomposition of radioiodinated o-iodohippurate under different environmental factors, primarily temperature. The decomposition kinetics due to both temperature and self-absorbed radiation have been characterized simultaneously to predict the compound's stability over time. nih.gov

One study investigated the stability of ¹³¹I-Hippuran produced by the Center of Applied Nuclear Science and Technology (CANST)-BATAN by assessing its radiochemical purity over 30 days at various storage temperatures. The initial radiochemical purity was 99.52%. The results indicated that the compound is relatively stable, with the radiochemical purity remaining above 96% after 30 days across the tested temperatures. researchgate.net Statistical analysis showed no significant difference in radiochemical purity between the different storage temperatures, suggesting that temperature has a minimal effect on its degradation rate within this range over the tested period. researchgate.net

Radiochemical Purity of ¹³¹I-Hippuran Over 30 Days at Different Storage Temperatures

Data sourced from a stability study on ¹³¹I-Ortho-Iodo-Hippuric Acid. researchgate.net

In another study, the kinetics of [¹³¹I]o-iodohippurate decomposition were evaluated to develop an accelerated method for predicting its stability. The extent of decomposition was calculated to be 7.6% over a 28-day period when extrapolated to a specific concentration of 2 mCi/ml and a storage temperature of 25°C. nih.gov Extended storage under these conditions resulted in a mean decomposition of 8.0% over the same time, validating the predictive technique. nih.gov

Identification and Characterization of Radiochemical Contaminants and Degradation Products

The most significant radiochemical contaminant found in solutions of this compound is free radioiodide, such as iodide-131. snmjournals.orgnih.gov The presence of free ¹³¹I-iodide is problematic as its low renal clearance can interfere with diagnostic tests, leading to inaccurate results. nih.gov

Pharmacopoeial monographs specify limits for radiochemical impurities. For instance, Iodohippurate Sodium I-131 Injection and Iodohippurate Sodium I-123 Injection must contain no more than 3.0% of other chemical forms of radioactivity. uspbpep.comdrugfuture.com The radiochemical purity is typically assessed using chromatographic methods, which separate the intact radiolabeled compound from contaminants like free iodide. uspbpep.comsnmjournals.org These methods ensure that at least 97.0% of the total radioactivity corresponds to the this compound compound. uspbpep.comdrugfuture.com

Strategies for Enhancing Long-Term Research Sample Stability

Several strategies have been developed to manage the degradation of radiolabeled this compound and enhance its stability for research use.

Removal of Contaminants: Methods have been developed to remove free iodide-131 contamination as it forms. One effective technique involves placing the solution in contact with materials that act as an ion-exchange medium, such as silver chloride-coated porcelain saddles or microporous carbon chips impregnated with silver chloride. snmjournals.orgnih.gov These materials exchange chloride ions for the contaminating iodide-131 ions, thus purifying the solution. snmjournals.org

Use of Stabilizers: Formulations of Iodohippurate Sodium I-123 Injection may include a preservative or stabilizer to help maintain chemical and radiochemical purity. drugfuture.com

Dilution: Diluting the radiopharmaceutical with saline or phosphate-buffered saline (PBS) can decrease the radioactivity concentration. nih.govresearchgate.net This not only reduces the rate of autoradiolysis but also facilitates the preparation of individual doses without compromising the quality of the radiopharmaceutical. nih.gov

Controlled Storage: While studies show this compound is relatively stable at various temperatures, storing it under controlled conditions, such as refrigeration (e.g., 4°C), is a standard practice to minimize potential degradation. researchgate.net Storing solutions in the dark is also recommended as silver chloride, used in some purification methods, is light-sensitive. snmjournals.org

Advanced Research Models and Methodological Developments for Sodium O Iodohippurate Studies

In Vitro Cellular and Subcellular Models for Transport and Interaction Studies

In vitro models are fundamental for dissecting the molecular mechanisms of Sodium o-iodohippurate transport at the cellular and subcellular levels. Renal epithelial cell lines are cornerstones of this research, offering reproducible and controlled environments to study specific transport processes. Cell lines such as LLC-PK1, derived from pig kidney, and MDCK, from a dog kidney, are known to exhibit differentiated characteristics of renal tubules, including Na+-dependent cotransport systems. nih.gov More recent advancements include the generation of functional proximal tubule cell spheroids from immortalized human primary cells, which express apical and basolateral transporters and exhibit epithelial polarity, offering a more physiologically relevant model. j-organoid.org

The renal excretion of this compound, an organic anion, is primarily handled by Organic Anion Transporters (OATs), specifically OAT1 (SLC22A6) and OAT3 (SLC22A8), located on the basolateral membrane of proximal tubule cells. mdpi.commdpi.com These transporters facilitate the uptake of o-iodohippurate from the blood into the tubular cells, which is the first step in its active secretion into the urine. solvobiotech.com In vitro studies using cells engineered to express these transporters are crucial for characterizing the kinetics and specificity of this interaction.

A significant challenge in this field is that the expression of OAT1 and OAT3 is often lost when renal proximal tubule cells are isolated and cultured in vitro. nih.govnih.gov This phenomenon occurs across both primary cells and established cell lines, limiting their ability to fully replicate in vivo renal function. nih.govnih.gov Research is ongoing to understand the regulatory mechanisms governing OAT expression to develop improved in vitro models that more accurately reflect human renal physiology for drug development and safety applications. nih.gov

| Model Type | Examples | Key Transporters Studied | Relevance to this compound |

| Renal Epithelial Cell Lines | LLC-PK1 (Pig), MDCK (Dog) | Na+-dependent cotransporters, OAT1, OAT3 | Investigating general transport mechanisms and specific organic anion uptake. nih.govmdpi.com |

| Immortalized Human Proximal Tubule Cells | hPTECs, RPTEC/TERT1 | OAT1, OAT3, P-glycoprotein (P-gp), BCRP, MRP2, MRP4 | Provide a human-specific context for transport studies, though OAT expression can be unstable. j-organoid.orgnih.gov |

| 3D Spheroid/Organoid Models | Proximal tubule spheroids | Apical and basolateral transporters | Offer a more physiologically accurate microenvironment, better mimicking in vivo cell polarity and function. j-organoid.org |

| Transfected Cell Lines | HEK293 or CHO cells expressing OAT1 or OAT3 | OAT1, OAT3 | Allow for the isolated study of a single transporter's interaction with o-iodohippurate without confounding factors. mdpi.com |

Ex Vivo Organ Perfusion Systems for Isolated Renal Function Assessment

Ex vivo organ perfusion systems provide a bridge between in vitro and in vivo research, allowing for the study of an intact organ in a controlled environment. These systems maintain the viability and function of an isolated kidney for several hours, enabling detailed assessment of physiological processes like renal clearance without the systemic influences of a live animal.

Normothermic machine perfusion (NMP) is a state-of-the-art technique used in this context. In porcine models, for example, kidneys are perfused with autologous whole blood for hours to assess their functional quality. mdpi.com During perfusion, a range of parameters are continuously monitored to evaluate organ health and function. These markers provide a comprehensive picture of the kidney's ability to handle substances like this compound. By introducing the compound into the perfusion circuit, researchers can directly measure its extraction and excretion, providing a clear measure of effective renal plasma flow (ERPF) and tubular secretory function in an isolated setting.

In smaller animal models, such as mice, perfusion techniques have been developed to isolate specific renal structures, like glomeruli, for proteomic studies. researchgate.net These methods, while designed for different endpoints, utilize similar principles of maintaining organ viability through controlled perfusion, which can be adapted for functional assessments.

| Parameter Measured | Description | Relevance to Renal Function Assessment |

| Renal Blood Flow (RBF) | The rate of blood flow through the kidney. | A primary determinant of the rate of delivery of substances like o-iodohippurate to the glomeruli and tubules. mdpi.com |

| Oxygen Consumption (VO2) | The rate at which the kidney tissue consumes oxygen. | Indicates metabolic activity and cellular health; essential for the energy-dependent process of tubular secretion. mdpi.com |

| Intrarenal Resistance | The vascular resistance within the kidney. | Reflects the tone of the renal vasculature, which influences perfusion and filtration pressure. mdpi.com |

| Urine Production | The rate of urine output by the isolated kidney. | A direct measure of the kidney's ability to filter blood and excrete waste. mdpi.com |

| Clearance of Markers (e.g., Inulin, o-Iodohippurate) | The rate at which a substance is cleared from the perfusate. | Inulin clearance measures Glomerular Filtration Rate (GFR), while o-iodohippurate clearance measures Effective Renal Plasma Flow (ERPF). mdpi.com |

Animal Models for Comprehensive Renal Clearance and Biodistribution Investigations

Animal models are indispensable for studying the comprehensive pharmacokinetics of this compound, including its renal clearance and whole-body biodistribution. These models allow for an integrated understanding of how the compound is handled under physiological conditions that cannot be replicated in vitro or ex vivo.

Rodent models, particularly rats, are widely used for initial in vivo evaluations and mechanistic studies of renal function agents. nih.gov They are well-suited for investigating the fundamental processes of renal handling due to their well-characterized physiology and the availability of genetic models.

Biodistribution studies in healthy Sprague Dawley rats using radiolabeled ortho-iodohippurate ([(124)I]OIH) have provided detailed pharmacokinetic data. nih.gov These studies are crucial for determining how the compound is distributed among different organs over time and confirming its rapid and primary accumulation in and clearance by the kidneys. The data generated from these models, such as time to peak renal activity and biological half-life, are essential for validating the efficacy of o-iodohippurate as a renal imaging and function agent. nih.gov

| Parameter | Finding in Sprague Dawley Rats (using [(124)I]OIH) | Reference |

| Radiochemical Purity | >99.3% | nih.gov |

| Average Time-to-Peak Renal Activity | 2.8 ± 0.4 minutes | nih.gov |

| Average Time-to-Half-Maximal Activity | 11.4 ± 1.5 minutes | nih.gov |

Larger animal models, such as swine, play a critical role in translational research. nih.gov Their anatomy, physiology, and size are more comparable to humans than those of rodents, making them ideal for preclinical testing of medical devices and diagnostic agents. researchgate.net The use of swine models allows for the evaluation of this compound in a system that more closely mimics human renal hemodynamics and function.

Studies in cross-bred swine have been used to validate methods for estimating renal function, such as the double-isotope single-injection technique. These investigations provide normative data for parameters like effective renal plasma flow (ERPF) as measured by radiolabeled this compound. This information is vital for establishing the relevance of the diagnostic agent for clinical use and for testing interventions or devices that may impact renal function. nih.govresearchgate.net The similarities between the porcine and human urinary systems make swine an invaluable model for final preclinical validation before human trials. researchgate.net

| Feature | Rodent Models (e.g., Rat) | Larger Animal Models (e.g., Swine) |

| Primary Use | Mechanistic studies, initial screening | Translational research, preclinical validation nih.gov |

| Human Similarity | Lower physiological and anatomical similarity | Higher similarity in organ size, physiology, and metabolism researchgate.net |

| Procedural Relevance | Less suitable for human-scale surgical or device testing | Preferred for testing medical devices and surgical procedures nih.gov |

| Example Finding | [(124)I]OIH PET renography is feasible and shows rapid renal uptake and clearance. nih.gov | The double-isotope single-injection method using [131I]sodium iodohippurate is a reliable way to measure ERPF. |

Development of Novel Analytical Tools for Enhanced Research Throughput

Advancements in analytical chemistry have been pivotal in refining the study of this compound. These tools provide the necessary sensitivity and specificity for accurate quantification and characterization of the compound and its isotopes in complex biological matrices.

Initially, quality control and purity assessment of radiolabeled o-iodohippurate relied on methods like Thin Layer Chromatography (TLC). richtlijnendatabase.nl While effective for determining radiochemical purity, more sophisticated techniques are required for detailed pharmacokinetic and mechanistic studies.

High-Performance Liquid Chromatography (HPLC) has been adopted for the separation and quantification of o-iodohippurate from its potential metabolites or impurities, offering higher resolution and precision than TLC. nih.gov For even greater sensitivity and structural confirmation, Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) has been employed, particularly for related compounds like hippuric acid in urine, demonstrating the power of this technique for quantifying small molecules in biological fluids. researchgate.net

In the realm of in vivo studies, Positron Emission Tomography (PET) has emerged as a powerful non-invasive imaging tool. The synthesis of o-iodohippurate labeled with a positron emitter (¹²⁴I) allows for dynamic, quantitative imaging of renal function in living subjects, providing spatial and temporal information that is superior to traditional renography. nih.gov Furthermore, specialized techniques like Ion Chromatography have been developed for the precise quantification of the sodium counter-ion in pharmaceutical formulations. sphinxsai.com

Historical Perspectives and Future Directions in Sodium O Iodohippurate Research

Evolution of Sodium o-Iodohippurate as a Research Standard in Renal Physiology

This compound, particularly when labeled with a radioactive isotope of iodine, has long been a cornerstone in the investigation of renal physiology. Its journey to becoming a research standard is rooted in the quest for a reliable method to measure effective renal plasma flow (ERPF) and to assess individual kidney function through a technique known as renography.

Initially, para-aminohippurate (PAH) was the gold standard for measuring ERPF. However, the determination of PAH clearance required continuous infusion and was technically demanding. The advent of radiolabeled compounds offered a more practical alternative. This compound, being structurally similar to PAH, was found to be avidly secreted by the renal tubules, making it an excellent substitute. pharmacylibrary.com Early studies in the 1960s demonstrated the utility of I-131 labeled this compound for performing radioactive renograms, providing valuable information about kidney function in various diseases, including hypertension and ureteral obstruction. snmjournals.orgnih.govnih.gov

The radioactive renogram, using o-iodohippurate, allowed for the non-invasive assessment of individual kidney function, a significant advantage over methods that could only provide a global measure of renal function. nih.gov Over the years, the technique evolved. While I-131 was initially used, its high-energy gamma emissions and relatively long half-life raised concerns about radiation dosage. nih.gov This led to the adoption of I-123 as a preferred radionuclide. I-123 offers superior imaging characteristics and a lower radiation dose to the patient, enabling the acquisition of higher quality images. researchgate.net Further research also explored the use of I-125. snmjournals.org

The following table provides a brief overview of the key milestones in the evolution of this compound as a research standard:

| Decade | Key Developments | Impact on Renal Physiology Research |

| 1960s | Introduction of I-131 this compound for radioactive renography. nih.govauajournals.org | Enabled non-invasive assessment of individual kidney function and became a valuable tool in diagnosing renovascular hypertension and other renal diseases. snmjournals.orgnih.gov |

| 1970s-1980s | Comparative studies with PAH confirming its utility for ERPF estimation. Introduction and adoption of I-123 labeled o-iodohippurate. researchgate.net | Solidified its role as a reliable alternative to PAH. Improved imaging quality and reduced radiation dose expanded its clinical and research applications. |

| 1990s-Present | Continued use as a benchmark for the development of new renal radiopharmaceuticals. snmjournals.orgnih.gov | Serves as a comparator for validating the efficacy and kinetics of novel imaging agents for renal function. |

Unresolved Research Questions and Current Methodological Limitations

Despite its long-standing use, several unresolved questions and methodological limitations persist in the application of this compound in renal research.

One of the primary challenges lies in the quantitative analysis and interpretation of renograms. The renogram tracing can be influenced by a multitude of factors, including the patient's hydration status, the position of the patient, and the presence of a full bladder, which can delay emptying and affect the excretory phase of the curve. nih.govias.ac.in Furthermore, in patients with impaired renal function, the kinetics of o-iodohippurate can be altered, making the interpretation of the renogram more complex. nih.gov

The accuracy of ERPF measurement using o-iodohippurate can also be a subject of debate. While generally well-correlated with PAH clearance, discrepancies can arise. The renal extraction of o-iodohippurate is not always complete, and its plasma protein binding can vary, potentially leading to inaccuracies in ERPF calculations. nih.gov In certain conditions, such as severe hypertension, abnormalities in hippuran transport have been observed, which may reflect non-uniform nephron function and further complicate the interpretation of clearance studies. nih.govmdpi.com

Current methodological limitations also include:

Background Subtraction: Accurate background subtraction is crucial for generating reliable quantitative data from renograms. Inappropriate background correction can lead to errors in calculating parameters like the 20-min/maximum count ratio. nih.gov

Renal Depth and Attenuation: The depth of the kidneys within the body can affect the detected counts due to tissue attenuation. While nomograms based on height and weight are used to estimate renal depth, individual variations can introduce errors in camera-based clearance measurements. nih.gov

Influence of Medications: Various drugs can interfere with the renal handling of o-iodohippurate. For example, diuretics and ACE inhibitors can modify renal hemodynamics, while agents like probenecid (B1678239) can decrease its uptake by the kidneys. researchgate.net

Unresolved research questions that warrant further investigation include:

The precise contribution of transporters other than the well-characterized organic anion transporters (OATs) to the renal secretion of o-iodohippurate.

The impact of specific genetic polymorphisms in renal transporters on the pharmacokinetics of o-iodohippurate and the accuracy of ERPF measurements.

The development of more sophisticated kinetic models to better account for the variables that can influence renogram curves and improve the diagnostic accuracy of the technique.

Emerging Research Avenues and Potential for Innovative Applications

The foundational role of this compound in renal physiology research provides a strong basis for its integration into emerging areas of investigation. Future research is poised to leverage this well-characterized compound in conjunction with cutting-edge technologies and novel therapeutic and diagnostic agents.

Exploration of Interactions with Uncharacterized Transporter Systems

The renal secretion of o-iodohippurate is primarily mediated by organic anion transporters (OATs) in the proximal tubules. snmjournals.orgnih.gov However, the full spectrum of transporters involved in its handling may not be completely understood. The identification of novel renal transporters presents an opportunity to further elucidate the mechanisms of o-iodohippurate secretion. nih.gov Future research could involve expressing newly identified transporters in vitro and assessing their affinity for and transport of o-iodohippurate. This could lead to a more nuanced understanding of renal drug handling and potential mechanisms of drug-drug interactions.

Integration with Advanced Imaging Modalities for Preclinical Research

While scintigraphy has been the traditional imaging modality for o-iodohippurate, there is potential for its integration with more advanced, higher-resolution imaging techniques in preclinical research. Multimodal imaging, which combines anatomical and functional information, is a rapidly growing field. nih.govemory.edu For instance, the co-registration of o-iodohippurate-based functional data with high-resolution anatomical images from magnetic resonance imaging (MRI) could provide a more comprehensive picture of kidney structure and function in animal models of renal disease. mdpi.comnih.govclinicaltrials.govdntb.gov.ua Although not yet widely reported, the development of positron-emitting iodine isotopes could pave the way for PET-iodohippurate imaging, offering higher sensitivity and quantitative accuracy than traditional scintigraphy. ias.ac.in The application of photoacoustic imaging, a technique that can visualize optical contrast at depth with high resolution, could also be explored to study the real-time intrarenal kinetics of o-iodohippurate, although this would likely require modification of the compound to enhance its photoacoustic signal. mdpi.com

Synergistic Research with Novel Radiopharmaceutical Development

As new radiopharmaceuticals for renal imaging and therapy are developed, this compound will continue to serve as a valuable benchmark for comparison. snmjournals.orgnih.gov Furthermore, there is potential for synergistic research where o-iodohippurate is used in combination with novel agents to probe different aspects of renal function simultaneously. For example, a dual-tracer study employing o-iodohippurate to measure tubular secretion and a new PET tracer for glomerular filtration could provide a comprehensive and highly quantitative assessment of renal function in a single imaging session. The co-administration of o-iodohippurate with therapeutic radiopharmaceuticals could also be explored to investigate potential interactions at the level of renal excretion, which is crucial for dosimetry and treatment planning.

The following table summarizes potential innovative applications of this compound in emerging research areas:

| Research Avenue | Potential Application of this compound | Expected Outcome |

| Uncharacterized Transporters | Use as a probe substrate to screen the function of newly identified renal transporters. | Deeper understanding of renal tubular secretion mechanisms and potential for predicting drug interactions. |

| Advanced Imaging | Integration with MRI or PET in preclinical studies for multi-modal assessment of kidney disease. | Enhanced correlation of functional data with anatomical changes, leading to more precise disease characterization. |

| Novel Radiopharmaceuticals | Serve as a "gold standard" for validating new renal imaging agents. Use in multi-tracer studies to simultaneously assess different aspects of renal function. | Facilitate the development and clinical translation of next-generation renal diagnostics and therapeutics. |

Q & A

Q. What are the standard synthesis protocols for Sodium o-iodohippurate, and how can purity be validated?

this compound (C₉H₇INNaO₃) is synthesized via iodination of hippuric acid derivatives. A common method involves reacting o-iodobenzoic acid with glycine in alkaline conditions, followed by sodium salt formation. Purity validation requires:

- Chromatographic analysis : Use HPLC with UV detection (λ = 254 nm) to confirm absence of unreacted precursors .

- Elemental analysis : Verify iodine content (~38.7% by mass) and sodium stoichiometry .

- Spectroscopic characterization : FT-IR for carboxylate (COO⁻) and amide (N–H) functional groups; NMR (¹H/¹³C) for structural confirmation .

Q. How should researchers design stability studies for this compound in aqueous solutions?

Stability testing should include:

- pH-dependent degradation : Monitor hydrolysis rates at pH 2–9 using buffered solutions.

- Temperature control : Accelerated stability studies at 40°C/75% RH for 6 months, with periodic sampling .

- Analytical endpoints : Quantify iodide ion release via ion-selective electrodes or colorimetric assays (e.g., starch-iodine test) .

Advanced Research Questions

Q. What analytical techniques resolve contradictions in reported logP values for this compound?

Discrepancies in partition coefficients (logP) arise from solvent systems and ionization effects. To address this:

- Ionization correction : Use shake-flask method with octanol/water at physiological pH (7.4), accounting for sodium dissociation .

- Chromatographic estimation : Compare reverse-phase HPLC retention times against standards with known logP .

- Computational modeling : Apply QSPR (Quantitative Structure-Property Relationship) models to predict logP from molecular descriptors .

Q. How can researchers optimize radiolabeling efficiency of this compound for tracer studies?

For iodine-131/125 labeling:

- Reaction conditions : Use chloramine-T or Iodogen® as oxidizing agents in pH 7.4 phosphate buffer .

- Purification : Remove unbound iodine via solid-phase extraction (C18 columns) or dialysis .

- Quality control : Radiochemical purity >95% confirmed by instant thin-layer chromatography (iTLC) .

Methodological Challenges and Solutions

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Standardized protocols : Document reaction time, temperature, and reagent stoichiometry precisely .

- In-process controls : Monitor pH and intermediate yields using inline sensors .

- Statistical analysis : Apply ANOVA to identify significant variability sources (e.g., raw material impurities) .

Q. How should conflicting pharmacokinetic data from animal models be reconciled?

- Species-specific adjustments : Normalize dosages by body surface area or metabolic rate .

- Tracer validation : Use dual-isotope techniques (e.g., ¹⁴C/³H) to distinguish parent compound from metabolites .

- Meta-analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity .

Key Considerations for Researchers

- Ethical reporting : Disclose all synthesis modifications and analytical conditions to ensure reproducibility .

- Data transparency : Share raw chromatograms, spectra, and statistical outputs in supplementary materials .

- Interdisciplinary collaboration : Engage radiochemists, pharmacologists, and statisticians for robust experimental design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.